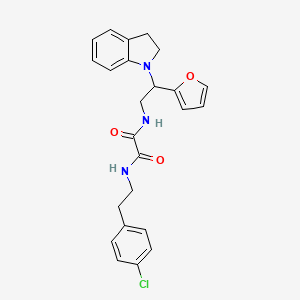
9-(3-chlorophenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “9-(3-chlorophenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a purine ring, a pyridine ring, and a phenyl ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a purine ring (a type of heterocyclic aromatic ring), a pyridine ring, and a phenyl ring. The presence of these rings could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the purine ring can participate in substitution reactions, and the carboxamide group can be involved in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Aplicaciones Científicas De Investigación
Structural and Electronic Properties
A study on N-(chlorophenyl)pyridinecarboxamides, which share structural similarities with 9-(3-chlorophenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide, explored their electronic properties and interaction landscapes. This research revealed insights into hydrogen bonding modes and the influence of intramolecular interactions on molecular planarity. The findings also discussed the melting temperatures of these compounds in relation to their lattice energy and molecular symmetry, providing a foundation for understanding the physicochemical behavior of related compounds (Gallagher et al., 2022).
Antimicrobial Activity
Another research avenue for compounds structurally related to 9-(3-chlorophenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide involves their antimicrobial properties. A study synthesized new pyrimidinones and triazinones from 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides and evaluated their in vitro antimicrobial activities. This suggests potential applications of such compounds in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Photophysical Behavior
The fluorescence behavior of bioactive 9-oxo-imidazo[1,2-a]purine derivatives, which are closely related to 9-(3-chlorophenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide, was studied in different solvents. This research highlighted how solute-solvent interactions, particularly hydrogen bonding, can influence the fluorescence properties of such compounds, indicating their potential use in sensor applications or as fluorescent markers in biological studies (Wenska et al., 2006).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
9-(3-chlorophenyl)-8-oxo-2-pyridin-4-yl-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN6O2/c18-10-2-1-3-11(8-10)24-16-13(22-17(24)26)12(14(19)25)21-15(23-16)9-4-6-20-7-5-9/h1-8H,(H2,19,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKNSGSIQMMBMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-chlorophenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2972704.png)
![N-[4-(Aminomethyl)cyclohexyl]-5-(difluoromethyl)-2-fluorobenzamide;hydrochloride](/img/structure/B2972705.png)



![3-[5-(ethylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B2972713.png)


![[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]acetonitrile](/img/structure/B2972717.png)
![N-(3-nitro-5-phenoxyphenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2972719.png)

![(Z)-3-(3-Bromophenyl)-2-[4-(2-fluorophenyl)piperazine-1-carbonyl]prop-2-enenitrile](/img/structure/B2972722.png)

![Methyl 2-[2-(cyclohexanecarbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2972724.png)